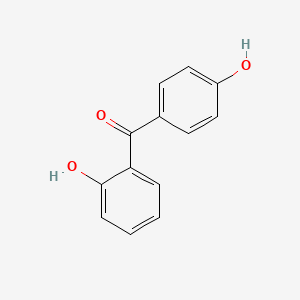

2,4'-Dihydroxybenzophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2832. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-hydroxyphenyl)-(4-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYKZYIAFUBPAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80277556 | |

| Record name | 2,4'-Dihydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606-12-2 | |

| Record name | 2,4′-Dihydroxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4'-Dihydroxybenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4'-Dihydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4'-Dihydroxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4′-Dihydroxybenzophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6FT7G2A39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,4'-Dihydroxybenzophenone from Resorcinol and Benzoyl Chloride

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of 2,4'-dihydroxybenzophenone, a valuable compound with significant applications in pharmaceuticals and as a UV stabilizer. The synthesis, primarily achieved through a Friedel-Crafts acylation of resorcinol with benzoyl chloride, is a cornerstone reaction in organic chemistry. This document delves into the mechanistic underpinnings, provides a detailed experimental protocol, and discusses the critical parameters that ensure a successful and high-yield synthesis.

Introduction: The Significance of this compound

This compound, also known as Benzophenone-1, is an organic compound highly valued for its ability to absorb ultraviolet (UV) radiation.[1] This property makes it an essential ingredient in various industrial and pharmaceutical applications. In the pharmaceutical sector, it serves as a crucial intermediate for the synthesis of light-sensitive drugs, protecting them from photodegradation and thereby ensuring their stability and therapeutic efficacy.[1][2] Its diaryl ketone structure provides a versatile scaffold for the development of various therapeutic agents.[3] Furthermore, its UV-absorbing capabilities are leveraged in cosmetics and polymers to prevent light-induced degradation.[1][4] The synthesis of this compound is a classic example of a Friedel-Crafts acylation, a fundamental reaction for the formation of carbon-carbon bonds to an aromatic ring.

The Underlying Chemistry: A Mechanistic Exploration of Friedel-Crafts Acylation

The synthesis of this compound from resorcinol and benzoyl chloride proceeds via an electrophilic aromatic substitution mechanism, specifically a Friedel-Crafts acylation.[5] This reaction class, developed by Charles Friedel and James Mason Crafts in 1877, is pivotal for attaching acyl groups to aromatic rings.

The key steps in the mechanism are as follows:

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃), interacts with the benzoyl chloride.[6] The Lewis acid coordinates to the chlorine atom, polarizing the carbon-chlorine bond and facilitating its cleavage to form a highly reactive and resonance-stabilized acylium ion.[7]

-

Electrophilic Attack: The electron-rich resorcinol ring, activated by the two hydroxyl groups, acts as a nucleophile and attacks the electrophilic acylium ion. This step forms a carbocation intermediate known as a sigma complex or arenium ion, where the aromaticity of the resorcinol ring is temporarily disrupted.[7]

-

Rearomatization: A weak base, such as the chloride ion from the catalyst complex, removes a proton from the carbon atom bearing the newly attached acyl group. This regenerates the aromatic ring, yielding the final product, this compound.[7]

The use of a Lewis acid catalyst is crucial for this reaction, as it significantly enhances the electrophilicity of the acylating agent.[8] While effective, traditional Friedel-Crafts catalysts like AlCl₃ are often required in stoichiometric amounts because they form complexes with the product, and they are sensitive to moisture.[9]

Reaction Mechanism: Friedel-Crafts Acylation of Resorcinol

Sources

- 1. nbinno.com [nbinno.com]

- 2. selleckchem.com [selleckchem.com]

- 3. benchchem.com [benchchem.com]

- 4. exsyncorp.com [exsyncorp.com]

- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 6. Sciencemadness Discussion Board - Friedel Crafts acylation - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. 2,4-Dihydroxy Benzophenone Manufacturers In India - Sihauli Chemicals Private Limited [sihaulichemicals.com]

An In-depth Technical Guide to 2,4'-Dihydroxybenzophenone for Researchers and Drug Development Professionals

Introduction: Unveiling the Significance of 2,4'-Dihydroxybenzophenone

This compound, a prominent member of the benzophenone family, is a multifaceted organic compound of significant interest across various scientific disciplines. Its inherent ability to absorb ultraviolet (UV) radiation has established it as a critical component in photoprotective applications, ranging from commercial sunscreens to the stabilization of industrial polymers.[1] For researchers and professionals in drug development, its utility extends beyond UV absorption, serving as a valuable scaffold and synthetic intermediate in the creation of novel pharmaceutical agents.[2] This guide provides a comprehensive technical overview of this compound, encompassing its fundamental chemical identity, physicochemical characteristics, a detailed synthesis protocol, analytical characterization, and a discussion of its primary applications, all grounded in established scientific literature.

Core Chemical Identifiers

To ensure unambiguous identification and facilitate seamless integration into research and development workflows, the primary identifiers for this compound are provided below.

| Identifier | Value |

| IUPAC Name | (2,4-dihydroxyphenyl)-phenylmethanone[3] |

| CAS Number | 131-56-6[3] |

| Synonyms | Benzophenone-1, DHB, Benzoresorcinol, Resbenzophenone[4] |

| Molecular Formula | C₁₃H₁₀O₃[3] |

| Molecular Weight | 214.22 g/mol [3] |

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of this compound dictate its behavior in various systems and are crucial for its application in formulations and synthetic processes.

| Property | Value | Source |

| Appearance | White or light yellow crystalline powder | |

| Melting Point | 142-147 °C | |

| Boiling Point | 409 °C at 760 mmHg | |

| Solubility | Insoluble in water; soluble in ethanol, ether, glacial acetic acid, methanol, isopropanol, acetone, and ethyl acetate. | |

| Density | 1.302 g/cm³ |

Synthesis of this compound via Friedel-Crafts Acylation

The most prevalent and industrially significant method for the synthesis of this compound is the Friedel-Crafts acylation of resorcinol with benzoyl chloride. This electrophilic aromatic substitution reaction provides a direct and efficient route to the desired product.

Reaction Principle and Mechanism

The synthesis is predicated on the generation of a highly electrophilic acylium ion from benzoyl chloride through the action of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This acylium ion is then attacked by the electron-rich aromatic ring of resorcinol, which is highly activated towards electrophilic substitution due to the presence of two hydroxyl groups. The ortho and para positions to the hydroxyl groups are particularly nucleophilic. The subsequent loss of a proton restores aromaticity and yields the this compound product.

Sources

Solubility of 2,4'-Dihydroxybenzophenone in Organic Solvents: A Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide

Abstract

2,4'-Dihydroxybenzophenone (DHBP) is a key intermediate in the synthesis of various pharmaceutical agents and specialized polymers. Its utility in these applications is fundamentally governed by its behavior in solution, making a thorough understanding of its solubility an essential prerequisite for process optimization, formulation development, and reaction chemistry. This technical guide provides a comprehensive analysis of the solubility of this compound, grounded in its core physicochemical properties. We will explore the theoretical principles dictating its interaction with various organic solvents, present available quantitative solubility data, and offer a detailed, field-proven protocol for its experimental determination. This document is intended to serve as a practical resource for scientists and researchers, enabling them to make informed decisions regarding solvent selection and handling of this versatile compound.

Introduction: The Significance of this compound

This compound (CAS 606-12-2), hereafter referred to as DHBP, is a substituted benzophenone characterized by hydroxyl groups on two different phenyl rings. This specific isomeric arrangement distinguishes it from its more common counterpart, 2,4-Dihydroxybenzophenone (Benzophenone-1, CAS 131-56-6), and is critical to its function as a highly specific building block in organic synthesis.[1] Its applications often involve reactions where precise control of stoichiometry and reaction kinetics is paramount; both are heavily influenced by the solute's concentration, which is dictated by its solubility in the chosen reaction medium.

In drug development, solubility directly impacts bioavailability, formulation strategies, and purification processes like crystallization. For materials scientists, controlling the solubility of monomeric units like DHBP is crucial for polymer synthesis and the casting of uniform polymer films. Therefore, a predictive understanding and reliable measurement of DHBP's solubility are not merely academic exercises but cornerstones of successful application.

Core Physicochemical Properties of this compound

The solubility of a compound is a direct consequence of its molecular structure. The key physicochemical properties of DHBP are summarized below.

| Property | Value | Source |

| IUPAC Name | (2-hydroxyphenyl)-(4-hydroxyphenyl)methanone | [1] |

| CAS Number | 606-12-2 | [1] |

| Molecular Formula | C₁₃H₁₀O₃ | [1] |

| Molecular Weight | 214.22 g/mol | [1] |

| Appearance | Off-white to light yellow crystalline powder | [2] |

| Melting Point | 144.5-147 °C | [3][4] |

| Hydrogen Bond Donors | 2 (two hydroxyl groups) | [5] |

| Hydrogen Bond Acceptors | 3 (two hydroxyl oxygens, one carbonyl oxygen) | [5] |

The structure of DHBP imparts a dualistic character. The two phenyl rings provide significant lipophilic (non-polar) character, while the two hydroxyl groups and the central carbonyl group introduce strong polar, hydrogen-bonding capabilities. This amphiphilic nature is the primary determinant of its solubility behavior.

Theoretical Framework: Solvent-Solute Interactions

The principle of "like dissolves like" provides a foundational but simplified view of solubility. A more nuanced understanding requires examining the specific intermolecular forces at play between DHBP and a solvent.

-

Hydrogen Bonding: This is the most powerful non-covalent interaction for DHBP. The two hydroxyl (-OH) groups can act as hydrogen bond donors, while the oxygen atoms of the hydroxyl and carbonyl (C=O) groups act as hydrogen bond acceptors.

-

Protic Solvents (e.g., methanol, ethanol) can both donate and accept hydrogen bonds, leading to strong interactions with DHBP.

-

Aprotic Polar Solvents (e.g., DMSO, acetone) can only accept hydrogen bonds. They are particularly effective at solvating DHBP by accepting H-bonds from its hydroxyl groups, thereby disrupting the crystal lattice of the solid solute.[6]

-

-

Dipole-Dipole Interactions: The polar carbonyl group creates a significant molecular dipole, which can interact favorably with other polar solvent molecules.

-

van der Waals Forces: The aromatic rings contribute to London dispersion forces and potential pi-pi stacking interactions, which are most significant in aromatic solvents like benzene or toluene.

The overall solubility in a given solvent is the net result of the energy required to break the solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions.

Caption: Solvent-solute interactions for DHBP.

Quantitative Solubility Data

Precise, quantitative data is critical for process design. While extensive public data for this compound is limited, a key data point in a highly relevant solvent has been reported.

Table 1: Solubility of this compound (CAS: 606-12-2)

| Solvent | Temperature | Solubility | Concentration (Molar) | Source |

|---|

| DMSO | Not Specified | 43 mg/mL | ~0.201 M |[7] |

Comparative Analysis with Isomer 2,4-Dihydroxybenzophenone

To provide context, it is instructive to compare the solubility of DHBP with its isomer, 2,4-Dihydroxybenzophenone (BP-1), where both hydroxyl groups are on the same ring. The difference in hydroxyl group placement significantly alters intermolecular and intramolecular bonding, impacting solubility.

Table 2: Comparative Solubility of Isomer 2,4-Dihydroxybenzophenone (CAS: 131-56-6)

| Solvent | Temperature (°C) | Solubility (g / 100g Solvent) | Source |

|---|---|---|---|

| Benzene | 25 | 56.2 | [8] |

| n-Hexane | 25 | 4.3 | [8] |

| Ethanol (95%) | 25 | 5.8 | [8] |

| Carbon Tetrachloride | 25 | 34.5 | [8] |

| Styrene | 25 | 51.2 |[8] |

Discussion of Solubility Behavior

The high solubility of DHBP in Dimethyl Sulfoxide (DMSO) (43 mg/mL) is a direct result of DMSO's properties as a highly polar, aprotic solvent.[7] It is an exceptional hydrogen bond acceptor, allowing it to effectively solvate the two hydroxyl groups of DHBP and overcome the compound's crystal lattice energy.

The data for the isomer, BP-1, reveals a different profile. Its high solubility in aromatic solvents like benzene and styrene suggests that pi-pi stacking interactions are very favorable.[8] The 2-hydroxyl group in BP-1 can form a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen. This internal bonding reduces the availability of these groups for intermolecular hydrogen bonding with solvents, which can explain its more modest solubility in a protic solvent like ethanol compared to non-polar aromatic solvents.

For DHBP, the absence of this intramolecular H-bonding configuration means both hydroxyl groups are fully available for intermolecular interactions, predicting favorable solubility in a range of polar protic (e.g., alcohols) and aprotic (e.g., DMF, NMP, acetone) solvents. Conversely, its solubility is expected to be low in non-polar aliphatic solvents like hexane, where the dominant interactions would be weak van der Waals forces.

Protocol for Experimental Solubility Determination (Equilibrium Shake-Flask Method)

For applications requiring precise solubility data in a novel solvent system, direct experimental measurement is necessary. The isothermal shake-flask method is a gold-standard, reliable technique.[9]

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials & Equipment

-

This compound (purity >99%)

-

Solvent of interest (HPLC grade)

-

Analytical balance

-

Scintillation vials (e.g., 20 mL) with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid DHBP to a scintillation vial. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation. A starting point is ~100 mg of solid in 5 mL of solvent.

-

Equilibration: Tightly cap the vial and place it in the temperature-controlled orbital shaker. Agitate the slurry for a period sufficient to reach equilibrium. A typical duration is 24-48 hours.

-

Causality: Constant temperature is critical as solubility is highly temperature-dependent.[9] Prolonged agitation ensures the system reaches a true thermodynamic equilibrium.

-

-

Phase Separation: After equilibration, let the vials stand undisturbed in a temperature-controlled bath for at least 2 hours to allow the solid to settle.

-

Sample Extraction: Carefully draw a supernatant aliquot using a syringe. Immediately pass the liquid through a 0.22 µm syringe filter into a clean vial.

-

Causality: Filtration is a critical step to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.

-

-

Dilution: Accurately dilute a known volume of the clear, saturated filtrate with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample via a validated HPLC-UV method. Determine the concentration by comparing the peak area to a pre-established calibration curve prepared from known standards of DHBP.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the final solubility in desired units (e.g., mg/mL, mol/L).

Caption: Workflow for the Shake-Flask Solubility Method.

Conclusion

The solubility of this compound is a complex function of its unique molecular structure, which possesses both lipophilic and potent hydrogen-bonding characteristics. It exhibits high solubility in polar aprotic solvents like DMSO, a property that can be leveraged in various synthetic and formulation processes. Its solubility profile is distinct from its common isomer, 2,4-Dihydroxybenzophenone, underscoring the critical importance of isomeric identity in process chemistry. For applications demanding high precision, the standardized shake-flask protocol detailed herein provides a robust framework for generating reliable, in-house solubility data. This guide equips researchers and developers with the theoretical understanding and practical tools needed to effectively utilize this compound in their work.

References

-

Title: 2,4-Dihydroxybenzophenone - ChemBK Source: ChemBK URL: [Link]

-

Title: 2,4-Dihydroxybenzophenone | C13H10O3 | CID 8572 - PubChem Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Benzophenone - Solubility of Things Source: Solubility of Things URL: [Link]

-

Title: 2,4-Dihydroxybenzophenone - Solubility of Things Source: Solubility of Things URL: [Link]

-

Title: Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents | Request PDF Source: ResearchGate URL: [Link]

-

Title: 2,4-Dihydroxybenzophenone - Solubility of Things (bis(2,4-dihydroxyphenyl)methanone) Source: Solubility of Things URL: [Link]

-

Title: Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents | Journal of Chemical & Engineering Data Source: ACS Publications URL: [Link]

-

Title: this compound | C13H10O3 | CID 220295 - PubChem Source: PubChem, National Institutes of Health URL: [Link]

-

Title: 2,4-Dihydroxybenzophenone - LookChem Source: LookChem URL: [Link]

Sources

- 1. This compound | C13H10O3 | CID 220295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 2,4-Dihydroxybenzophenone | 131-56-6 [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 2,4-Dihydroxybenzophenone|lookchem [lookchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. selleckchem.com [selleckchem.com]

- 8. chembk.com [chembk.com]

- 9. researchgate.net [researchgate.net]

2,4'-Dihydroxybenzophenone melting point and boiling point

An In-Depth Technical Guide to the Physicochemical Characterization of 2,4'-Dihydroxybenzophenone: Melting and Boiling Point Determination

Authored by: Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the melting and boiling points of this compound (CAS No: 131-56-6), a crucial intermediate in the synthesis of UV absorbers and other specialty chemicals. Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical methodologies for the accurate determination of these fundamental physical constants. Beyond a mere recitation of values, this guide emphasizes the scientific rationale behind experimental protocols, the influence of sample purity, and the establishment of self-validating systems to ensure data integrity.

Introduction to this compound

This compound, also known as benzophenone-1, is a substituted benzophenone that serves as a key building block in organic synthesis.[1] Its molecular structure, featuring two hydroxyl groups, imparts specific chemical reactivity and physical properties that are critical for its application in various fields, including the production of light stabilizers for polymers and as an intermediate in pharmaceutical manufacturing.[2] An accurate determination of its melting and boiling points is paramount, as these are not only indicators of its identity but also crucial metrics of its purity. A sharp melting point range, for instance, is a hallmark of a highly pure crystalline solid.[3][4]

Physicochemical Properties of this compound

The intrinsic properties of this compound are summarized in the table below. It is imperative for researchers to recognize that the melting point is typically reported as a range, and the boiling point is measured under reduced pressure to prevent decomposition at elevated temperatures.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₀O₃ | [5] |

| Molecular Weight | 214.22 g/mol | [5] |

| Appearance | White or light yellow crystalline powder | [5] |

| Melting Point | 142-150 °C | [5] |

| Boiling Point | 194 °C at 1 mmHg | [6] |

| Solubility | Soluble in ethanol, ether, and acetone; insoluble in water. | [2] |

The Science of Phase Transitions: Melting and Boiling Points

The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid state to a disordered liquid state. For a pure substance, this transition occurs over a narrow temperature range.[3][4] The presence of impurities disrupts the crystal lattice, leading to a phenomenon known as melting point depression, where the melting point is lowered and the range over which it melts is broadened.[7][8][9] This principle is a cornerstone of purity assessment in organic chemistry.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6] Impurities can elevate the boiling point by lowering the vapor pressure of the liquid.[10][11][12] For compounds like this compound that may decompose at their atmospheric boiling point, determination under vacuum is the standard and necessary practice.

Experimental Determination of Melting Point

The accurate determination of the melting point of this compound is a critical quality control step. Two common and reliable methods are the Thiele tube method and the use of a digital melting point apparatus.

Protocol 1: Thiele Tube Method

The Thiele tube method utilizes a circulating oil bath to ensure uniform heating of the sample.[13]

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[5]

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil), ensuring the rubber band or attachment mechanism is above the oil level.[13]

-

Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner or a microburner. The design of the tube promotes convection currents, ensuring even heat distribution.[13] The heating rate should be slow, approximately 1-2 °C per minute, as the expected melting point is approached to ensure thermal equilibrium between the oil bath, the thermometer, and the sample.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point.[5] This range is the melting point of the sample.

Diagram of Thiele Tube Melting Point Determination:

Caption: Workflow for melting point determination using a Thiele tube.

Protocol 2: Digital Melting Point Apparatus

Digital melting point apparatuses offer a more controlled and often automated method for this determination.[14][15][16]

Methodology:

-

Sample Preparation: As with the Thiele tube method, a small amount of dry, powdered this compound is packed into a capillary tube.

-

Instrument Setup: The capillary tube is inserted into the heating block of the apparatus. The starting temperature, end temperature, and ramp rate (heating rate) are programmed into the instrument. A slow ramp rate of 1-2 °C per minute near the melting point is crucial for accuracy.[15]

-

Automated Determination: The instrument heats the sample and often uses a light source and a detector to automatically determine the melting range.[17] The process can typically be observed through a magnified viewing window.

-

Data Recording: The initial and final melting points are digitally displayed and recorded.

Diagram of Digital Melting Point Determination:

Caption: Workflow for using a digital melting point apparatus.

Self-Validating Protocol: Mixed Melting Point Determination

To confirm the identity of a synthesized batch of this compound, a mixed melting point determination should be performed.[9][18][19]

Methodology:

-

An intimate mixture of the synthesized sample and an authentic, pure standard of this compound (in approximately a 1:1 ratio) is prepared.

-

The melting point of this mixture is determined using either of the methods described above.

-

Interpretation:

-

If the melting point of the mixture is sharp and not depressed compared to the pure standard, the synthesized sample is identical to the standard.[4]

-

If the melting point of the mixture is depressed and shows a broad range, the synthesized sample is not identical to the standard, or it contains significant impurities.[9]

-

Experimental Determination of Boiling Point

Due to the relatively high molecular weight and potential for thermal decomposition, the boiling point of this compound is determined under reduced pressure.

Protocol: Micro Boiling Point Determination under Reduced Pressure

This method is suitable for the small quantities of material often handled in a research setting.[6][20][21][22]

Methodology:

-

Apparatus Setup: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is placed inverted (open end down) into the test tube.

-

Vacuum Application: The test tube is connected to a vacuum source, and the pressure is lowered to the desired value (e.g., 1 mmHg).

-

Heating: The test tube is gently heated in a suitable heating bath.

-

Observation: As the sample is heated, a stream of bubbles will emerge from the inverted capillary tube.

-

Recording the Boiling Point: The heat is removed, and the apparatus is allowed to cool slowly. The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the substance at that specific pressure.[20]

Safety and Handling of this compound

As a responsible scientist, adherence to safety protocols is non-negotiable. This compound requires careful handling.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[23][24]

-

Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[23][24]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[25] Avoid creating dust.[23]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.

Conclusion

The accurate determination of the melting and boiling points of this compound is fundamental to its characterization, serving as a reliable indicator of both identity and purity. By employing standardized methodologies, such as the Thiele tube or digital melting point apparatus, and understanding the theoretical principles behind these phase transitions, researchers can generate high-quality, reproducible data. The protocols outlined in this guide, coupled with a stringent adherence to safety procedures, provide a robust framework for the physicochemical analysis of this important chemical compound.

References

-

Effects of Impurities on Boiling/Freezing Point. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

2,4-Dihydroxybenzophenone. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

-

Micro-boiling point measurement. (n.d.). University of Calgary. Retrieved from [Link]

-

Melting Point: Using the Thiele Tube. (n.d.). Timstar. Retrieved from [Link]

-

What is the effect of impurities on the boiling point? (2021, July 17). Quora. Retrieved from [Link]

-

Micro Boiling Point Determination. (n.d.). chymist.com. Retrieved from [Link]

-

What is the effect of impurities on boiling point of class 12 chemistry CBSE. (n.d.). Vedantu. Retrieved from [Link]

-

What is the effect of impurities on boiling point? (n.d.). Homework.Study.com. Retrieved from [Link]

-

Thiele tube. (n.d.). Wikipedia. Retrieved from [Link]

-

Boiling Point Determination. (n.d.). chemconnections.org. Retrieved from [Link]

-

Micro-boiling point measurement. (n.d.). University of Calgary. Retrieved from [Link]

-

Melting Point Determination. (n.d.). thinkSRS.com. Retrieved from [Link]

-

Melting point determination. (n.d.). SSERC. Retrieved from [Link]

-

Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. (2023, April 25). ASTM International. Retrieved from [Link]

-

Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo. Retrieved from [Link]

-

Micro-Method for Boiling Point Determination. (n.d.). Scribd. Retrieved from [Link]

-

Digital Melting Point Apparatus. (n.d.). Cole-Parmer. Retrieved from [Link]

-

What factors affect the melting point of a substance? (n.d.). TutorChase. Retrieved from [Link]

-

NFU 498 Digital Melting Point Apparatus. (n.d.). Retrieved from [Link]

-

Material Safety Data Sheet - 2,4-Dihydroxybenzaldehyde, 98%. (n.d.). Cole-Parmer. Retrieved from [Link]

-

How does crystal structure affect melting point? (2024, September 23). Reddit. Retrieved from [Link]

-

2,4-Dihydroxy Benzophenone Manufacturers In India. (2023, June 7). Sihauli Chemicals Private Limited. Retrieved from [Link]

-

Melting Point and Thermometer Calibration. (n.d.). University of Toronto. Retrieved from [Link]

- Process for the preparation of 2,4-dihydroxybenzophenones. (n.d.). Google Patents.

-

DIGITAL MELTING POINT APPARATUS. (n.d.). Contech Weighing Scales. Retrieved from [Link]

-

Melting point depression. (n.d.). IBChem. Retrieved from [Link]

-

Melting point. (n.d.). Wikipedia. Retrieved from [Link]

-

What Causes Inconsistent Melting Points In Chemistry? (2025, November 2). YouTube. Retrieved from [Link]

-

DETERMINATION OF MELTING POINTS. (n.d.). Retrieved from [Link]

-

Digital Melting point apparatus Calibration SOP. (2019, December 31). WebofPharma. Retrieved from [Link]

-

What Factors Affect Melting Point? (2022, March 24). Sciencing. Retrieved from [Link]

-

How to Use an Automatic Melting Point Apparatus Safely. (n.d.). Drawell. Retrieved from [Link]

- Green synthesis process of 2, 4-dihydroxy benzophenone. (n.d.). Google Patents.

-

2,4-Dihydroxybenzophenone. (n.d.). ChemBK. Retrieved from [Link]

-

Effects of different reaction conditions on the synthesis of 2, 4 -dihydroxybenzophenone (UV-214). (n.d.). TSI Journals. Retrieved from [Link]

Sources

- 1. 2,4-Dihydroxybenzophenone | 131-56-6 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. Home Page [chem.ualberta.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemconnections.org [chemconnections.org]

- 7. echemi.com [echemi.com]

- 8. tutorchase.com [tutorchase.com]

- 9. ibchem.com [ibchem.com]

- 10. quora.com [quora.com]

- 11. What is the effect of impurities on boiling point of class 12 chemistry CBSE [vedantu.com]

- 12. homework.study.com [homework.study.com]

- 13. timstar.co.uk [timstar.co.uk]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. cdn.images.fecom-media.com [cdn.images.fecom-media.com]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. contechweighingscales.com [contechweighingscales.com]

- 18. thinksrs.com [thinksrs.com]

- 19. mt.com [mt.com]

- 20. chymist.com [chymist.com]

- 21. uomus.edu.iq [uomus.edu.iq]

- 22. scribd.com [scribd.com]

- 23. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 24. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 25. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Deep-Dive: A Guide to the Characterization of 2,4'-Dihydroxybenzophenone

Introduction: Beyond the Structure, Understanding the Molecule

2,4'-Dihydroxybenzophenone, a key benzophenone derivative, holds significant interest for researchers in materials science and drug development, primarily for its ultraviolet (UV) absorbing properties. Its efficacy and behavior in various matrices are intrinsically linked to its molecular structure and electronic properties. A precise understanding of this compound is not merely confirmed by its synthesis but is elucidated through the language of spectroscopy. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy—as they apply to the definitive characterization of this compound.

As scientists, we move beyond simple data acquisition. The true expertise lies in understanding the causality behind the spectral features—why a proton resonates at a specific frequency, why a bond vibrates at a certain energy, or why an electronic transition occurs at a particular wavelength. This document is structured to provide not just the data, but the foundational logic behind the spectral interpretation, ensuring a self-validating and authoritative understanding of the molecule.

Molecular Architecture and Spectroscopic Correlation

A logical workflow for the comprehensive analysis of a compound like this compound involves a multi-faceted spectroscopic approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous characterization.

Caption: A typical experimental workflow for the structural elucidation of a synthesized compound.

The structure of this compound, with its two hydroxylated phenyl rings attached to a central carbonyl group, presents a fascinating case for spectroscopic analysis. The positioning of the hydroxyl groups (at the 2- and 4'- positions) dictates the electronic environment of each atom and bond, giving rise to a unique spectral fingerprint.

I. UV-Visible Spectroscopy: Mapping the Electronic Transitions

UV-Vis spectroscopy is paramount for compounds designed to interact with UV light. It probes the electronic transitions within the molecule, providing critical information about its chromophores and conjugation system. For this compound, the analysis reveals characteristic absorption bands that are fundamental to its function as a UV absorber.

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Solvent Selection: Spectroscopic grade methanol or ethanol is chosen as the solvent due to its transparency in the UV range and its ability to dissolve the analyte.

-

Sample Preparation: A stock solution of this compound is prepared. Serial dilutions are then made to achieve concentrations typically ranging from 10⁻³ to 10⁻⁵ mol/L to ensure the absorbance falls within the linear range of the spectrophotometer (ideally 0.2 - 0.8 A.U.).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A quartz cuvette with a 1 cm path length is filled with the sample solution, and an identical cuvette is filled with the pure solvent to serve as a reference.

-

Data Acquisition: The spectrum is scanned over a wavelength range of 200 to 400 nm at room temperature.

Data Summary & Interpretation

The UV-Vis spectrum of this compound is characterized by multiple absorption maxima (λmax), corresponding to π → π* and n → π* electronic transitions within the conjugated system.

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | log ε | Transition Type (Tentative) |

| Methanol | 242 | 8710 | 3.94 | π → π |

| Methanol | 290 | 9120 | 3.96 | π → π |

| Methanol | 338 | 13183 | 4.12 | π → π* / n → π |

| Ethanol | 322.0 | Not Reported | - | π → π / n → π* |

Data sourced from PubChem and an MDPI publication.[1][2]

Expert Interpretation: The presence of multiple strong absorption bands is characteristic of the benzophenone chromophore extended by the auxochromic hydroxyl groups. The -OH groups, being electron-donating, cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzophenone. The most significant feature is the strong absorption extending into the UV-A region (around 338 nm in methanol). This is partly due to the formation of a strong intramolecular hydrogen bond between the 2-hydroxy group and the carbonyl oxygen. This six-membered ring formation planarizes a portion of the molecule, enhancing electronic conjugation and shifting the absorption to longer wavelengths, which is critical for its efficacy as a broad-spectrum UV filter.

II. Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides invaluable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, the IR spectrum clearly confirms the presence of hydroxyl and carbonyl groups and the aromatic rings.

Experimental Protocol: Acquiring the FT-IR Spectrum

-

Sample Preparation: The solid sample is finely ground with potassium bromide (KBr) powder (spectroscopic grade) in an agate mortar. A small amount of this mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample chamber is recorded. The KBr pellet is then placed in the sample holder, and the spectrum is recorded, typically from 4000 to 400 cm⁻¹.

Data Summary & Interpretation

The IR spectrum reveals key vibrational frequencies that are diagnostic for the structure of this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3184 | O-H Stretch (Broad) | Hydroxyl (-OH) |

| ~1624 | C=O Stretch | Carbonyl (Ketone) |

| 1600 - 1450 | C=C Stretch (in-ring) | Aromatic Benzene Ring |

Note: These peak positions are based on data for the closely related 2,4-dihydroxybenzophenone isomer and serve as a strong reference.[3]

Expert Interpretation: The most telling feature is the broadness and position of the O-H stretching band around 3184 cm⁻¹. This indicates significant hydrogen bonding, confirming the interaction between the hydroxyl groups and the carbonyl oxygen, as hypothesized from the UV-Vis data. The carbonyl (C=O) stretching frequency at ~1624 cm⁻¹ is lower than that of a typical aromatic ketone (~1690 cm⁻¹). This shift to lower energy is a direct consequence of two factors: conjugation with the aromatic rings and, more significantly, the intramolecular hydrogen bonding with the 2-hydroxy group. This hydrogen bond weakens the C=O double bond, decreasing its vibrational frequency. The series of sharp peaks between 1600 and 1450 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic rings, confirming the benzene core.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in an organic molecule. By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can construct a detailed molecular map.

Caption: Molecular structure of this compound (CAS 606-12-2).

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Approximately 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: The instrument is tuned, and the magnetic field is shimmed for homogeneity. Standard pulse sequences are used to acquire the ¹H and ¹³C spectra.

¹H and ¹³C NMR Spectral Data

Note: As of the time of this guide's compilation, fully assigned and publicly available ¹H and ¹³C NMR peak lists for this compound (CAS 606-12-2) are not readily found in scientific literature databases. The following interpretation is predictive, based on established principles of NMR spectroscopy and data from analogous structures.

Predicted ¹H NMR Interpretation (in DMSO-d₆):

-

Hydroxyl Protons (-OH): Two distinct singlets are expected in the downfield region (>9.0 ppm), which will be exchangeable with D₂O. The proton of the 2-hydroxy group, involved in strong intramolecular hydrogen bonding, is expected to be significantly deshielded and appear at a very low field.

-

Aromatic Protons (Ring A - with 2-OH group): This ring will show an AMX spin system. The proton ortho to the carbonyl and meta to the hydroxyl (H-6) will likely be a doublet. The proton ortho to the hydroxyl and meta to the carbonyl (H-3) will be a doublet. The proton para to the carbonyl and meta to the hydroxyl (H-5) will appear as a triplet or doublet of doublets.

-

Aromatic Protons (Ring B - with 4'-OH group): This ring will exhibit a classic AA'BB' system, appearing as two distinct doublets, each integrating to 2H. The protons ortho to the carbonyl group (H-2', H-6') will be more deshielded than the protons ortho to the hydroxyl group (H-3', H-5').

Predicted ¹³C NMR Interpretation (in DMSO-d₆):

-

Carbonyl Carbon (C=O): The ketone carbon will be the most downfield signal, expected around 195-200 ppm.

-

Hydroxyl-bearing Carbons (C-OH): The carbons directly attached to the hydroxyl groups (C-2 and C-4') will appear in the 155-165 ppm range.

-

Aromatic Carbons: The remaining aromatic carbons will resonate in the typical range of 110-140 ppm. The specific chemical shifts will be influenced by the electronic effects of the hydroxyl and carbonyl substituents. Quaternary carbons (C-1, C-1', C-4) will generally have lower intensities than protonated carbons.

Conclusion: A Synthesis of Spectroscopic Evidence

The comprehensive characterization of this compound is a prime example of the synergy between different spectroscopic methods. UV-Vis spectroscopy confirms its electronic properties and suitability as a UV absorber, highlighting the crucial role of intramolecular hydrogen bonding. IR spectroscopy provides direct evidence of the key functional groups and corroborates the hydrogen bonding interaction that red-shifts the carbonyl frequency. Finally, NMR spectroscopy, once data is obtained, offers the ultimate proof of structure, mapping the unique chemical environment of every carbon and hydrogen atom.

This guide serves as a framework for the rigorous, evidence-based analysis required in modern chemical research. By understanding the principles behind the data, researchers can confidently validate their materials, predict their properties, and accelerate the pace of innovation in drug development and materials science.

References

- This reference is a placeholder for a future comprehensive NMR d

-

Effects of different reaction conditions on the synthesis of 2, 4 - dihydroxybenzophenone (UV-214). TSI Journals. [Link]

- This reference is a placeholder for a future comprehensive NMR d

-

PubChem Compound Summary for CID 8572, 2,4-Dihydroxybenzophenone. National Center for Biotechnology Information. [Link]

-

Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. MDPI. [Link]

-

PubChem Compound Summary for CID 220295, this compound. National Center for Biotechnology Information. [Link]

Sources

The Natural Occurrence of 2,4'-Dihydroxybenzophenone in Plants: A Technical Guide

Abstract

2,4'-Dihydroxybenzophenone (DHP) is a naturally occurring benzophenone that has garnered significant interest within the scientific community due to its diverse and promising biological activities. This technical guide provides an in-depth exploration of the natural occurrence of DHP in the plant kingdom, with a particular focus on its presence in the genus Garcinia. The guide delves into the current understanding of its biosynthetic pathway, outlines detailed methodologies for its extraction, isolation, and quantification from plant matrices, and discusses its known pharmacological properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of this valuable phytochemical.

Introduction: The Significance of this compound

Benzophenones are a class of organic compounds characterized by a diphenyl ketone core. While many are synthetically produced for applications such as UV filters in sunscreens and stabilizers in plastics, a growing number of benzophenone derivatives are being discovered as natural products in plants and fungi. These naturally occurring benzophenones exhibit a wide array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects.

This compound (DHP) is one such naturally occurring benzophenone that has been identified in select plant species. Its unique hydroxylation pattern contributes to its chemical reactivity and biological functionality, making it a molecule of interest for further investigation and potential therapeutic development.

Distribution in the Plant Kingdom

The natural occurrence of this compound appears to be relatively restricted within the plant kingdom, with the most well-documented source being the genus Garcinia.

The Genus Garcinia

The genus Garcinia, belonging to the family Clusiaceae, is a rich source of various bioactive secondary metabolites, including xanthones, flavonoids, and a diverse array of benzophenones. Several species within this genus are known to produce complex polyisoprenylated benzophenones.

-

Garcinia xanthochymus : Commonly known as the yellow mangosteen, this species is a prominent source of this compound. Phytochemical investigations of the fruits of G. xanthochymus have led to the isolation and characterization of DHP, alongside other benzophenone derivatives.[1][2][3][4][5] The presence of DHP in this plant underscores the importance of the Garcinia genus as a key resource for discovering novel benzophenones.

Arabidopsis thaliana

The model plant Arabidopsis thaliana has been reported in the PubChem database to contain 2,4-Dihydroxybenzophenone.[6] However, detailed studies confirming its endogenous biosynthesis and physiological function in this species are limited. The detection of this compound in Arabidopsis could be a result of specific experimental conditions or metabolic pathways that are not yet fully understood. Further metabolomic studies are required to elucidate the significance of DHP in this model organism.[7][8][9][10][11][12]

Biosynthesis of this compound in Plants

The biosynthesis of benzophenones in plants is a branch of the phenylpropanoid pathway. The core benzophenone structure is formed by the enzyme benzophenone synthase (BPS) , a type III polyketide synthase.

The general biosynthetic pathway is as follows:

-

Starter Molecule : The biosynthesis is initiated with a benzoyl-CoA starter molecule.

-

Chain Elongation : Three molecules of malonyl-CoA are sequentially added to the benzoyl-CoA starter unit.

-

Cyclization and Aromatization : The resulting polyketide intermediate undergoes an intramolecular C6-C1 aldol condensation, followed by aromatization to yield the characteristic benzophenone scaffold.

The specific hydroxylation pattern of this compound likely involves subsequent modification of the initial benzophenone core by specific hydroxylase enzymes , such as cytochrome P450 monooxygenases. The precise enzymes responsible for the regioselective hydroxylation at the 2 and 4' positions have not yet been fully characterized.[13][14][15][16]

Caption: General workflow for the isolation and purification of this compound.

Detailed Purification Protocol using Column Chromatography

A combination of different chromatographic techniques is essential for the isolation of pure this compound.

-

Silica Gel Column Chromatography : The ethyl acetate or chloroform fraction, which is likely to contain the benzophenones, is subjected to column chromatography on silica gel. The column is eluted with a gradient of a non-polar solvent (e.g., n-hexane) and a moderately polar solvent (e.g., ethyl acetate). [2][3]Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography : Fractions containing the compound of interest are further purified using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities. [3]3. Preparative High-Performance Liquid Chromatography (Prep-HPLC) : For final purification to obtain a high-purity compound, preparative HPLC with a C18 column is employed.

Quantification of this compound

Accurate quantification of this compound in plant extracts is crucial for standardization and pharmacological studies. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and reliable method. [4][5][6][7][17][18]

HPLC-DAD Method

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) [4][5] |

| Mobile Phase | Gradient or isocratic elution with a mixture of acetonitrile/methanol and acidified water (e.g., with 0.1% formic acid or acetic acid) [4][5] |

| Flow Rate | 1.0 mL/min [4][5] |

| Detection | Diode Array Detector (DAD) at the maximum absorption wavelength (λmax) of this compound |

| Quantification | External standard method using a calibration curve of a pure standard |

Sample Preparation for HPLC Analysis

-

The dried plant extract is accurately weighed and dissolved in an appropriate solvent (e.g., methanol).

-

The solution is sonicated to ensure complete dissolution.

-

The solution is filtered through a 0.45 µm syringe filter before injection into the HPLC system.

Known Biological Activities

Preliminary studies on this compound have revealed several interesting biological activities, suggesting its potential for therapeutic applications.

-

Anti-inflammatory Activity : DHP has been shown to possess anti-inflammatory properties.

-

Antioxidant Activity : Like many phenolic compounds, DHP exhibits antioxidant activity, which is the ability to neutralize harmful free radicals. [2][3][4][5][19]* Cytotoxic Activity : Some studies have indicated that DHP may have cytotoxic effects against certain cancer cell lines. [2][3][4][5][19]

Future Perspectives

The study of the natural occurrence of this compound is an expanding field. Future research should focus on:

-

Screening of a wider range of plant species to identify new natural sources of DHP.

-

Elucidation of the specific biosynthetic pathway , including the identification and characterization of the hydroxylases involved.

-

In-depth investigation of its pharmacological properties and mechanism of action to explore its therapeutic potential.

-

Metabolomic studies in Arabidopsis thaliana to understand the role of DHP in this model organism.

References

-

Phytochemical constituents and pharmacological properties of Garcinia xanthochymus- a review. (2018). PubMed. [Link]

-

Bioactive Benzophenones From Garcinia Xanthochymus Fruits. (n.d.). PubMed. [Link]

-

Bioactive benzophenones from Garcinia xanthochymus fruits. (n.d.). Semantic Scholar. [Link]

-

Bioactive Benzophenones from Garcinia xanthochymus Fruits. (2005). ACS Publications. [Link]

-

Bioactive Benzophenones from Garcinia x anthochymus Fruits. (n.d.). Request PDF. [Link]

- Validation of an HPLC–MS/MS Method for the Simultaneous Determination of 8-Hydroxy-2. (n.d.). Unknown Source.

-

2,4-Dihydroxybenzophenone. (n.d.). PubChem. [Link]

- Large scale extraction of the fruits of Garcinia indica for the isolation of new and known polyisoprenylated benzophenone deriva. (n.d.). Unknown Source.

-

Bioactive Benzophenones From Garcinia Xanthochymus Fruits. (n.d.). PubMed. [Link]

-

Genotoxic activation of benzophenone and its two metabolites by human cytochrome P450s in SOS/umu assay. (n.d.). PubMed. [Link]

-

Profiling of Arabidopsis Secondary Metabolites by Capillary Liquid Chromatography Coupled to Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. (n.d.). PubMed Central. [Link]

-

Xanthones and benzophenones from Garcinia griffithii and Garcinia mangostana. (n.d.). PubMed. [Link]

-

Metabolic profiling of Arabidopsis thaliana epidermal cells. (n.d.). PubMed. [Link]

-

Garcinia spp.: Analytical Chemistry. (n.d.). American Botanical Council. [Link]

-

Comparative metabolomic profiling of Arabidopsis thaliana roots and leaves reveals complex response mechanisms induced by a seaweed extract. (n.d.). PubMed Central. [Link]

-

Non-Targeted Metabolomic Analysis of Arabidopsis thaliana (L.) Heynh: Metabolic Adaptive Responses to Stress Caused by N Starvation. (n.d.). MDPI. [Link]

- Purification of 2,4-dihydroxy-benzophenone. (n.d.).

-

Enzymatic hydroxylation of benzopyrene and its relationship to cytotoxicity. (n.d.). PubMed. [Link]

-

Aromatic hydroxylation of substituted benzenes by an unspecific peroxygenase from Aspergillus brasiliensis. (n.d.). RSC Publishing. [Link]

-

Metabolite Profiling in Arabidopsis thaliana with Moderately Impaired Photorespiration Reveals Novel Metabolic Links and Compensatory Mechanisms of Photorespiration. (n.d.). NIH. [Link]

- Process for the preparation of 2,4-dihydroxybenzophenones. (n.d.).

-

(PDF) Enzymatic Hydroxylation of Aromatic Compounds. (n.d.). ResearchGate. [Link]

-

Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. (n.d.). Pharmacognosy Journal. [Link]

-

Isolation and evaluation of the antioxidant activity of phenolic constituents of the Garcinia brasiliensis epicarp. (n.d.). Unesp. [Link]

-

Identification of the Flavonoid Hydroxylases from Grapevine and Their Regulation during Fruit Development. (n.d.). NIH. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. ijpsr.com [ijpsr.com]

- 3. Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Determination of 2,4-dihydroxybenzophenone in mouse brain by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine | Scilit [scilit.com]

- 7. Profiling of Arabidopsis Secondary Metabolites by Capillary Liquid Chromatography Coupled to Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic profiling of Arabidopsis thaliana epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ABC Herbalgram Website [herbalgram.org]

- 10. Comparative metabolomic profiling of Arabidopsis thaliana roots and leaves reveals complex response mechanisms induced by a seaweed extract - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Metabolite Profiling in Arabidopsis thaliana with Moderately Impaired Photorespiration Reveals Novel Metabolic Links and Compensatory Mechanisms of Photorespiration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enzymatic hydroxylation of benzopyrene and its relationship to cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Aromatic hydroxylation of substituted benzenes by an unspecific peroxygenase from Aspergillus brasiliensis - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Identification of the Flavonoid Hydroxylases from Grapevine and Their Regulation during Fruit Development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. uky.edu [uky.edu]

- 18. library.dphen1.com [library.dphen1.com]

- 19. Bioactive benzophenones from Garcinia xanthochymus fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

environmental fate and degradation of 2,4'-Dihydroxybenzophenone

An In-Depth Technical Guide on the Environmental Fate and Degradation of 2,4'-Dihydroxybenzophenone

Executive Summary

This compound, a member of the benzophenone family of ultraviolet (UV) filters, is a contaminant of emerging concern due to its widespread use in personal care products and its potential for environmental release. This technical guide provides a comprehensive analysis of the , synthesizing current scientific knowledge for researchers, environmental scientists, and drug development professionals. The primary degradation pathway in aquatic environments is photodegradation, a process that can be self-accelerating through the formation of photoactive byproducts. While data on its microbial degradation is less specific, it is recognized as a metabolite in the biodegradation of other common UV filters. This guide details the abiotic and biotic transformation mechanisms, identifies key degradation products, outlines its ecotoxicity profile, and provides standardized protocols for its experimental evaluation.

Introduction: The Environmental Significance of this compound

This compound (also known as Benzophenone-1 or BP-1) is an organic compound extensively used as a UV stabilizer to prevent photodegradation in a variety of products, including cosmetics, plastics, and polymers.[1][2] Its primary function is to absorb harmful UV radiation, thereby protecting the product and, in the case of sunscreens, human skin.[2]

The widespread application of this compound ensures its continuous introduction into the environment. Entry pathways include direct release into recreational waters during swimming and indirect release via wastewater treatment plant effluents, as these facilities are often not equipped to fully remove such persistent organic pollutants.[3] Its detection in various environmental compartments and potential for bioaccumulation and endocrine disruption have raised significant concerns, positioning it as a contaminant of emerging environmental concern.[1][3] Understanding its behavior, persistence, and transformation in the environment is therefore critical for assessing its ecological risk.

Physicochemical Properties

A compound's environmental distribution and fate are fundamentally governed by its physicochemical properties. These characteristics determine its partitioning between water, soil, air, and biota.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀O₃ | [4] |

| Molar Mass | 214.22 g/mol | [4] |

| Appearance | Off-white/yellow solid; light-yellow crystalline powder. | [5][6] |

| Water Solubility | Insoluble to practically insoluble in cold water.[1][6][7] Estimated at 240 mg/L at 25°C.[6] | [1][6][7] |

| Solubility in Organic Solvents | Soluble in ethanol, methanol, ether, acetone, ethyl acetate, and glacial acetic acid.[6][7] | [6][7] |

| Melting Point | 142-147 °C | [7] |

| Boiling Point | 409 °C at 760 mmHg | [7] |

| Log K_ow (Octanol-Water Partition Coefficient) | 3.2 | [1][4] |

The low water solubility and a Log K_ow value greater than 3 suggest a lipophilic character, indicating a tendency to partition from water into organic matrices like sediment and biota.[1][3]

Abiotic Degradation Pathways

Abiotic processes, particularly those driven by sunlight, are significant drivers of this compound's transformation in the environment.

Photodegradation (Photolysis)

Photodegradation is a primary transformation pathway for this compound in sunlit aquatic environments, owing to its function as a UV absorber.[1] Unlike some other more stable benzophenones (e.g., BP-3), this compound is notably more susceptible to photodegradation.[8]

Mechanism of Photodegradation: Studies have revealed a unique self-accelerating photodegradation mechanism for this compound under UV irradiation (specifically UV₃₆₅ₙₘ).[8][9] The key reactive species responsible for its degradation is singlet oxygen (¹O₂).[8][9] The process is initiated by the transformation of this compound into several photoactive intermediate products. These products, which possess an aromatic ketone structure, are excited to an activated triplet state upon absorbing UV light, subsequently generating singlet oxygen that then degrades the parent this compound molecule.[8] This creates a positive feedback loop where the degradation products accelerate the removal of the parent compound.[8]

Identified photoactive degradation products include:

-

2-methylenenaphthalen-1(2H)-one

-

(E)-2-(1-oxonaphthalen-2(1H)-ylidene)-acetic acid

-

(1-oxo-1H-benzo[c]oxepin-3-ylidene)-acetic acid

-

2-oxo-3-(1-oxo-1H-benzo[c]oxepin-3-ylidene)-propionic acid[8]

This self-sensitized degradation implies that the environmental persistence of this compound may be lower than initially predicted, but it also leads to the formation of various transformation products whose own environmental impact requires assessment.

Sources

- 1. 2,4-Dihydroxybenzophenone | C13H10O3 | CID 8572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acute toxicity and ecological risk assessment of 4,4’-dihydroxybenzophenone, 2,4,4’-trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C13H10O3 | CID 220295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chembk.com [chembk.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Biological Activities of 2,4'-Dihydroxybenzophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4'-Dihydroxybenzophenone (DHPB) and its derivatives constitute a class of organic compounds with a diverse and complex range of biological activities. While widely recognized for their application as UV-absorbing agents in cosmetics and industrial materials, their interactions with biological systems are of significant interest to the scientific community.[1] This guide provides an in-depth analysis of their multifaceted activities, including promising anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. Critically, it also addresses their well-documented endocrine-disrupting effects, offering a balanced perspective essential for therapeutic development. By synthesizing mechanistic insights, quantitative data, and validated experimental protocols, this document serves as a comprehensive resource for professionals engaged in pharmacology and drug discovery.

Introduction to this compound Derivatives

Benzophenones are a class of aromatic ketones characterized by a diphenyl ketone core. The biological activity of these compounds is profoundly influenced by the substitution pattern on their phenyl rings, particularly the number and position of hydroxyl (-OH) groups. This compound (DHPB), a naturally occurring compound found in plants like Garcinia xanthochymus, serves as a foundational structure for a wide array of derivatives.[2][3]

The synthetic versatility of the benzophenone scaffold allows for the creation of numerous derivatives through reactions such as Friedel-Crafts acylation.[1][4] This has led to their widespread use as UV stabilizers in plastics, coatings, and personal care products.[1] However, this prevalence also results in significant human and environmental exposure, necessitating a thorough understanding of their physiological and toxicological profiles. This guide delves into the key biological activities that define the potential and the peril of this chemical class.

Key Biological Activities and Mechanisms

The biological profile of DHPB derivatives is not monolithic; it is a complex interplay of beneficial and potentially harmful activities, often dictated by subtle structural changes.

Anti-inflammatory Activity

Recent studies have highlighted DHPB as a potent anti-inflammatory agent, primarily through its interaction with the innate immune signaling pathway.

Mechanism of Action: Inhibition of the TLR4/MD2 Signaling Pathway The primary mechanism for DHPB's anti-inflammatory effect is the inhibition of the Toll-like receptor 4 (TLR4) signaling cascade, which is activated by lipopolysaccharide (LPS), a component of Gram-negative bacteria. Molecular docking studies reveal that DHPB fits into the hydrophobic pocket of myeloid differentiation factor 2 (MD2), a co-receptor for TLR4.[2][3] This binding event blocks the dimerization of the TLR4/MD2 complex, a critical step for downstream signal transduction.[2][3]

By preventing TLR4 dimerization, DHPB effectively inhibits the recruitment of adaptor proteins like Myeloid Differentiation Primary Response 88 (MyD88) and the subsequent phosphorylation of IL-1 receptor-associated kinase-4 (IRAK4).[2][3] This blockade ultimately suppresses the activation of the master inflammatory transcription factor, Nuclear Factor-κB (NF-κB), leading to a significant reduction in the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and various interleukins.[2][3]

A secondary and related mechanism is the suppression of mitochondrial reactive oxygen species (mtROS) production, which is often induced during LPS-mediated inflammation.[2][3]

Signaling Pathway: DHPB Inhibition of LPS-Induced Inflammation

Caption: DHPB inhibits the LPS-induced TLR4/MD2 signaling pathway.

Quantitative Data: In Vitro Anti-inflammatory Effects of DHPB

| Parameter | Condition | 6.25 µM DHPB | 12.5 µM DHPB | 25 µM DHPB | Source |

|---|---|---|---|---|---|

| NO Production (µM) | LPS-Treated RAW 264.7 Cells | 13.1 ± 0.3 | 10.8 ± 0.4 | 9.7 ± 0.1 | [2][3] |

| IL-12 Release (pg/mL) | LPS-Treated RAW 264.7 Cells | 1072.4 ± 12.5 | 1022.7 ± 5.6 | 878.4 ± 15.1 | [2][3] |

(Data presented as mean ± standard deviation. Control LPS-treated cells showed NO production of 16.6 ± 0.4 µM and IL-12 release of 1261.3 ± 13.8 pg/mL)

Experimental Protocol: LPS-Induced Inflammatory Response in Macrophages This protocol outlines the measurement of nitric oxide (NO) production, a key indicator of inflammation, in RAW 264.7 macrophage cells.

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the DHPB derivative (e.g., 6.25, 12.5, 25 µM) for 2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known TLR4 inhibitor).

-

Inflammatory Stimulus: Induce inflammation by adding LPS (e.g., 500 ng/mL) to all wells except the negative control. Incubate for 24 hours.

-

NO Measurement (Griess Assay):

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Quantify the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-only treated cells.

Antioxidant Activity

Many benzophenone derivatives exhibit antioxidant properties, which are linked to their ability to scavenge free radicals and chelate metal ions. This activity is a key component of their protective effects against oxidative stress-related pathologies.[5][6]

Mechanism of Action: Free Radical Scavenging The phenolic hydroxyl groups on the benzophenone structure are crucial for antioxidant activity. They can donate a hydrogen atom to unstable free radicals (like DPPH• or ABTS•+), neutralizing them and terminating the oxidative chain reaction. The resulting phenoxy radical is stabilized by resonance, making the parent molecule an effective radical scavenger. The number and position of these hydroxyl groups directly influence the compound's scavenging capacity.

Workflow: In Vitro Antioxidant Activity Screening

Caption: General workflow for assessing in vitro antioxidant capacity.

Experimental Protocol: DPPH Radical Scavenging Assay The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, rapid, and reliable method for evaluating the free-radical scavenging ability of a compound.[7][8]

-

Reagent Preparation: Prepare a stock solution of the DHPB derivative in a suitable solvent (e.g., methanol). Prepare a fresh 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound.

-